molecular formula C14H17NO3 B1517267 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 1036442-64-4

1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No. B1517267
CAS RN: 1036442-64-4
M. Wt: 247.29 g/mol
InChI Key: BXMKYPCVOMFBEI-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and other active organic compounds . The methoxyethyl group attached to the indole could potentially influence the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2-methoxyethyl group . These groups could potentially influence the compound’s physical and chemical properties, including its polarity, solubility, and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the carboxylic acid group, and the 2-methoxyethyl group . The indole ring is a common reactive site in many organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the indole ring could contribute to its aromaticity, while the carboxylic acid group could make it acidic . The 2-methoxyethyl group could potentially influence its solubility .

Scientific Research Applications

Drug Delivery Systems

1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid: may be utilized in the development of pH-responsive microgels . These microgels are promising carriers for controlled drug delivery, capable of releasing drugs in response to specific pH changes . This property is particularly useful for targeting drugs to areas of the body with distinct pH levels, such as the gastrointestinal tract or cancerous tissues.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymeric materials . For instance, it could be incorporated into polymers designed for thermoresponsive applications, where the material changes its properties in response to temperature variations .

Material Science

In material science, this compound’s derivatives could be used to create non-ionic water-soluble polymers . These polymers have applications in creating materials that are responsive to environmental factors, such as humidity and temperature .

Biomedical Engineering

The compound’s ability to be modified can make it a valuable component in tissue engineering . It could be used to create scaffolds that support cell growth and tissue regeneration, with potential applications in regenerative medicine .

Future Directions

The study of indole-containing compounds is a rich field with many potential applications in pharmaceuticals and other areas. This specific compound, “1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid”, could potentially be of interest for future research given its complex structure .

properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-10(2)15(6-7-18-3)13-5-4-11(14(16)17)8-12(9)13/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMKYPCVOMFBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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